4-({[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid 4-({[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC14789150
InChI: InChI=1S/C17H18FN3O5/c1-26-11-4-5-12(13(18)9-11)14-6-7-16(23)21(20-14)10-15(22)19-8-2-3-17(24)25/h4-7,9H,2-3,8,10H2,1H3,(H,19,22)(H,24,25)
SMILES:
Molecular Formula: C17H18FN3O5
Molecular Weight: 363.34 g/mol

4-({[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid

CAS No.:

Cat. No.: VC14789150

Molecular Formula: C17H18FN3O5

Molecular Weight: 363.34 g/mol

* For research use only. Not for human or veterinary use.

4-({[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid -

Specification

Molecular Formula C17H18FN3O5
Molecular Weight 363.34 g/mol
IUPAC Name 4-[[2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]acetyl]amino]butanoic acid
Standard InChI InChI=1S/C17H18FN3O5/c1-26-11-4-5-12(13(18)9-11)14-6-7-16(23)21(20-14)10-15(22)19-8-2-3-17(24)25/h4-7,9H,2-3,8,10H2,1H3,(H,19,22)(H,24,25)
Standard InChI Key FGUFZHZWFXAHGT-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCCCC(=O)O)F

Introduction

The compound "4-({[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid" is a complex organic molecule that combines elements of pyridazine and butanoic acid chemistry. Despite the lack of specific information on this exact compound in the provided search results, we can deduce its structure and potential properties by analyzing its components.

Synthesis

The synthesis of such a compound would typically involve the reaction of the pyridazine acetic acid derivative with an amino butanoic acid (e.g., gamma-aminobutyric acid) in the presence of a coupling agent to form the amide bond.

Research Findings

While there are no direct research findings on this specific compound, related compounds like "2-amino-4-bis(aryloxybenzyl)aminobutanoic acids" have shown promise as inhibitors of ASCT2-mediated glutamine transport, highlighting the potential for similar compounds to have biological activity .

Data Tables

PropertyValue
Molecular FormulaC17H18FN3O5
Molecular WeightApproximately 371.34 g/mol
Pyridazine Component Molecular FormulaC13H11FN2O4
Pyridazine Component Molecular Weight278.24 g/mol

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator